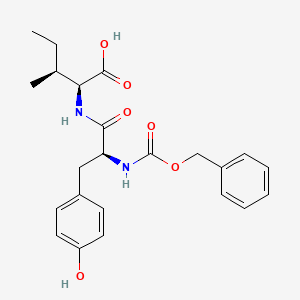

Z-Tyr-ile-OH

Beschreibung

Z-Tyr-Ile-OH is a synthetic dipeptide consisting of tyrosine (Tyr) and isoleucine (Ile) residues, where the N-terminal tyrosine is protected by a benzyloxycarbonyl (Z) group. This compound is primarily utilized in solid-phase peptide synthesis (SPPS) to prevent unwanted side reactions during coupling steps. The Z group enhances solubility in organic solvents and stabilizes the amine group for selective deprotection . Isoleucine, a branched-chain aliphatic amino acid, adds steric bulk and lipophilicity.

Eigenschaften

CAS-Nummer |

50903-76-9 |

|---|---|

Molekularformel |

C23H28N2O6 |

Molekulargewicht |

428.5 g/mol |

IUPAC-Name |

(2S,3S)-2-[[(2S)-3-(4-hydroxyphenyl)-2-(phenylmethoxycarbonylamino)propanoyl]amino]-3-methylpentanoic acid |

InChI |

InChI=1S/C23H28N2O6/c1-3-15(2)20(22(28)29)25-21(27)19(13-16-9-11-18(26)12-10-16)24-23(30)31-14-17-7-5-4-6-8-17/h4-12,15,19-20,26H,3,13-14H2,1-2H3,(H,24,30)(H,25,27)(H,28,29)/t15-,19-,20-/m0/s1 |

InChI-Schlüssel |

OSLWPNZZCNJZTH-YSSFQJQWSA-N |

Isomerische SMILES |

CC[C@H](C)[C@@H](C(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)OCC2=CC=CC=C2 |

Kanonische SMILES |

CCC(C)C(C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)OCC2=CC=CC=C2 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Z-Tyr-ile-OH typically involves the use of solid-phase peptide synthesis (SPPS) techniques. The process begins with the attachment of the first amino acid (tyrosine) to a solid resin. The benzyloxycarbonyl (Z) group is used to protect the amino group of tyrosine during the synthesis . The following steps outline the general procedure:

Attachment to Resin: The tyrosine residue is attached to the resin using a coupling reagent such as diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).

Deprotection: The Z protecting group is removed using trifluoroacetic acid (TFA).

Coupling: The isoleucine residue is coupled to the deprotected tyrosine using a coupling reagent like N,N’-diisopropylcarbodiimide (DIC) and HOBt.

Cleavage: The final peptide is cleaved from the resin using a cleavage cocktail containing TFA, water, and scavengers.

Industrial Production Methods

Industrial production of Z-Tyr-ile-OH follows similar principles but on a larger scale. Automated peptide synthesizers are often employed to streamline the process and ensure high yield and purity. The use of high-performance liquid chromatography (HPLC) is common for purification .

Analyse Chemischer Reaktionen

Types of Reactions

Z-Tyr-ile-OH undergoes various chemical reactions, including:

Oxidation: Tyrosine residues can be oxidized to form dityrosine or other oxidized products.

Reduction: Reduction reactions can be used to remove protecting groups or reduce disulfide bonds in peptides.

Substitution: Substitution reactions can occur at the phenolic hydroxyl group of tyrosine.

Common Reagents and Conditions

Oxidation: Dess–Martin periodinane is commonly used for selective oxidation of tyrosine residues.

Reduction: Reducing agents like dithiothreitol (DTT) are used to reduce disulfide bonds.

Substitution: Phenolic hydroxyl groups can be substituted using reagents like diazonium salts.

Major Products

The major products formed from these reactions include oxidized tyrosine derivatives, reduced peptides, and substituted tyrosine residues .

Wissenschaftliche Forschungsanwendungen

Z-Tyr-ile-OH has a wide range of applications in scientific research:

Chemistry: It is used in the synthesis of complex peptides and proteins.

Biology: It serves as a building block for studying protein-protein interactions and enzyme mechanisms.

Medicine: It is used in the development of peptide-based drugs and therapeutic agents.

Industry: It is employed in the production of peptide-based materials and biopolymers

Wirkmechanismus

The mechanism of action of Z-Tyr-ile-OH involves its incorporation into peptides and proteins, where it can influence the structure and function of the resulting molecules. The tyrosine residue can undergo post-translational modifications, such as phosphorylation, which can affect signaling pathways and molecular interactions . The isoleucine residue contributes to the hydrophobicity and stability of the peptide.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Analogues

The following compounds are selected for comparison due to shared structural motifs (Z-protection, aromatic/aliphatic residues) or applications in peptide synthesis:

*Calculated based on constituent residues and protecting groups.

Physicochemical Properties

| Parameter | Z-Tyr-Ile-OH | Z-Phe-OH | Boc-Tyr-Ile-OH | L-Tyr-Pro-Ile-Pro-Phe-OH |

|---|---|---|---|---|

| Log P (iLOGP) | 2.8* | 3.2 | 2.5 | 1.2 |

| TPSA (Ų) | 110 | 75 | 120 | 220 |

| Solubility | Moderate (DCM) | High (DCM) | Low (DCM) | Poor (aqueous) |

| H-bond donors | 3 | 2 | 4 | 6 |

*Predicted based on Z-Phe-OH data and residue contributions.

- Log P : Z-Tyr-Ile-OH is less lipophilic than Z-Phe-OH due to Tyr’s hydroxyl group. Boc-Tyr-Ile-OH shows reduced lipophilicity from the polar Boc group.

- TPSA : Higher for Z-Tyr-Ile-OH vs. Z-Phe-OH due to Tyr’s hydroxyl and Ile’s carboxylate. The pentapeptide’s cyclic structure increases polarity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.